molecular formula C4H11AlO2P B1592175 Aluminum Diethylphosphinate CAS No. 225789-38-8

Aluminum Diethylphosphinate

Cat. No.: B1592175
CAS No.: 225789-38-8
M. Wt: 149.08 g/mol
InChI Key: GNQAGTIQCCWTSZ-UHFFFAOYSA-N
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Description

Aluminum diethylphosphinate is a chemical compound with the formula Al(C4H10O2P)3. It is a white powder known for its excellent flame-retardant properties. This compound is widely used in engineering plastics, such as polyamides, polyesters, thermosets, and elastomers, due to its ability to enhance flame resistance without compromising the material’s mechanical properties .

Mechanism of Action

Target of Action

Aluminum Diethylphosphinate primarily targets polymers, particularly those that are highly flammable such as polyamides, polyesters, thermosets, and elastomers . The compound acts as a flame retardant, contributing to the charring of the polymer matrix, thereby protecting the substrate against heat and oxygen attack .

Mode of Action

The mode of action of this compound involves both the gas phase and the condensed phase. In the condensed phase, this compound contributes to the formation of a condensed phase of non-flammable liquid diaphragm, which coats the surface of the combustion to insulate the air, achieving a flame retardant effect .

Biochemical Pathways

The biochemical pathways affected by this compound involve the thermal degradation of the polymer. The compound decomposes to form volatile diethyl phosphinic acid and an aluminum phosphate residue, which acts as a barrier for fuel and heat transport . This process results in the formation of a stable char layer that acts as a physical barrier to prevent the heat and oxygen from entering the matrix during combustion .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its thermal stability and how it affects its bioavailability in the target material. The compound has high thermal stability , which means it can withstand high temperatures without breaking down until it reaches a temperature above 300°C . This property is crucial for its effectiveness as a flame retardant in various high-temperature applications.

Result of Action

The result of this compound’s action is the enhanced flame retardancy of the target material. It lowers the initial decomposition temperature and increases the char residual of the material . In the presence of this compound, the heat release rate and smoke density grade of the coatings are decreased significantly . This leads to improved fire safety performance of the material .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen. Its effectiveness as a flame retardant increases under high-temperature conditions due to its high thermal stability . Furthermore, the compound’s flame retardant properties can be enhanced by the presence of other flame retardant additives like melamine polyphosphate or melamine cyanurate . The compound’s action can also be influenced by the morphology of the flame retardant, which can be manipulated to achieve a balance between satisfactory flame retardancy and superior mechanical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aluminum diethylphosphinate typically involves the reaction of diethyl phosphinic acid with aluminum salts. One common method includes:

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale manufacturing. For example, Clariant Chemicals has developed commercial production lines that ensure high purity and conversion rates while maintaining cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Aluminum diethylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate can be used to oxidize this compound.

    High temperatures: are required for its decomposition.

Major Products:

Scientific Research Applications

Aluminum diethylphosphinate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Properties

CAS No.

225789-38-8

Molecular Formula

C4H11AlO2P

Molecular Weight

149.08 g/mol

IUPAC Name

aluminum;diethylphosphinate

InChI

InChI=1S/C4H11O2P.Al/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6);

InChI Key

GNQAGTIQCCWTSZ-UHFFFAOYSA-N

SMILES

CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Al+3]

Canonical SMILES

CCP(=O)(CC)O.[Al]

Key on ui other cas no.

225789-38-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1500 g (14 mol) of sodium hypophosphite monohydrate and 35 g of concentrated sulfuric acid were dissolved in 7.5 kg of water and used as initial charge in a 16 l jacketed pressure reactor composed of enameled steel. Once the reaction mixture had been heated to 10° C., ethylene was introduced by way of a reducing valve set to 6 bar until saturation had been reached in the reactor. A solution of 80 g (5 mol %) of hydrogen peroxide (33% by weight) in 300 g of water was metered in uniformly over a period of 6 h with constant stirring at an ethylene pressure of 6 bar and a temperature of from 100 to 110° C. After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C., 746 g (4.67 mol of aluminum) of aluminum acetate in 2254 g of water were added within a period of 60 min. The resultant solid was then filtered off, washed with 2 l of hot water, and vacuum-dried at 130° C. Yield: 1721 g (93.5% of theory).
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
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Quantity
7.5 kg
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solvent
Reaction Step One
[Compound]
Name
steel
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0 (± 1) mol
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Reaction Step Two
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Reaction Step Three
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80 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
aluminum acetate
Quantity
746 g
Type
reactant
Reaction Step Six
Name
Quantity
2254 g
Type
solvent
Reaction Step Six
Name
Quantity
300 g
Type
solvent
Reaction Step Seven
Name
Aluminum Diethylphosphinate

Synthesis routes and methods II

Procedure details

1500 g (14 mol) of sodium hypophosphite monohydrate were dissolved in 7.5 kg of water and used as initial charge in a 16 l jacketed pressure reactor composed of enameled steel. Once the reaction mixture had been heated to 100° C., ethylene was introduced by way of a reducing valve set to 6 bar until saturation had been reached in the reactor. A solution of 49 g (1 mol %) of dibenzoyl peroxide (70% by weight in water) in 300 g of water was uniformly metered in over a period of 6 h with constant stirring, at an ethylene pressure of 6 bar and a temperature of from 100 to 110° C. After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C., 1725 g (4.67 mol of aluminum) of aluminum nitrate nonahydrate dissolved in 1275 g of water were added over a period of 60 min. The resultant solid was then filtered off, washed with 2 l of hot water and vacuum-dried at 130° C. Yield: 1697 g (92.2% of theory).
Quantity
1500 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 kg
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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49 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
aluminum nitrate nonahydrate
Quantity
1725 g
Type
reactant
Reaction Step Six
Name
Quantity
1275 g
Type
solvent
Reaction Step Six
Name
Quantity
300 g
Type
solvent
Reaction Step Seven
Name
Aluminum Diethylphosphinate

Synthesis routes and methods III

Procedure details

800 g of the resultant mixture composed mainly of sodium diethylphosphinate were dissolved in 2500 ml of acetic acid, and 38 g (0.48 mol) of aluminum hydroxide were then added. The mixture was then heated at reflux for about 4 hours, cooled, and filtered. The resultant solid was washed first with 1 liter of glacial acetic acid, then with 1 liter of distilled water, and finally with 500 ml of acetone, and then vacuum-dried at 130° C. Yield: 183 g (92% of theory).
[Compound]
Name
resultant mixture
Quantity
800 g
Type
reactant
Reaction Step One
Name
sodium diethylphosphinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
solvent
Reaction Step Four
Name
Aluminum Diethylphosphinate

Synthesis routes and methods IV

Procedure details

1500 g (14 mol) of sodium hypophosphite monohydrate were dissolved in 7.5 kg of water and used as initial charge in a 16 l jacketed pressure reactor composed of enameled steel. Once the reaction mixture had been heated to 100° C., ethylene was introduced by way of a reducing valve set to 6 bar until saturation had been reached in the reactor. A solution of 19 g (0.5 mol %) of 2,2′-azobis(2-amidinopropane) hydrochloride (Wako Pure Chemical Industries, Ltd., grade V50 98.8%) in 300 g of water was uniformly metered in over a period of 6 h with constant stirring, at an ethylene pressure of 6 bar and a temperature of from 100 to 110° C. After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C., 650 g (4.67 mol of aluminum) of aluminum chloride hexahydrate in 2350 g of water were added over a period of 60 min. The resultant solid was then filtered off, washed with 2 l of hot water and vacuum-dried at 130° C.
Quantity
1500 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 kg
Type
solvent
Reaction Step One
[Compound]
Name
steel
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650 g
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reactant
Reaction Step Six
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2350 g
Type
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Reaction Step Six
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Quantity
300 g
Type
solvent
Reaction Step Seven
Name
Aluminum Diethylphosphinate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum Diethylphosphinate
Reactant of Route 2
Aluminum Diethylphosphinate
Reactant of Route 3
Aluminum Diethylphosphinate
Reactant of Route 4
Aluminum Diethylphosphinate
Reactant of Route 5
Aluminum Diethylphosphinate
Reactant of Route 6
Aluminum Diethylphosphinate

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